1-Cyclopropyl-3-fluoro-5-iodobenzene
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Description
1-Cyclopropyl-3-fluoro-5-iodobenzene is a chemical compound with the molecular formula C9H8FI. It has a molecular weight of 262.07 . It is a liquid at room temperature and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8FI/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.Scientific Research Applications
Ring-opening Reactions and Synthesis
Ring-opening 1,3-Dichlorination
Donor-acceptor cyclopropanes react with iodobenzene dichloride to afford ring-opened products. This process is applicable to a variety of donor and acceptor groups, demonstrating the versatility of cyclopropane compounds in synthetic chemistry (Garve et al., 2014).
Asymmetric Synthesis of Fluorocyclopropanes
The development of stereoselective synthesis methods for fluoro-, difluoromethyl-, and trifluoromethyl-cyclopropanes highlights the importance of introducing fluorine or fluorinated groups into cyclopropane derivatives. These methods have significant implications in medicinal chemistry, offering potential for creating bioactive compounds with improved properties (Pons et al., 2021).
Catalysis and Chemical Transformations
Intramolecular Oxidative Cyclization
Iodobenzene catalyzes the 5-exo-dig cyclization of δ-alkynyl β-ketoesters, leading to the formation of cyclopentane products with adjacent quaternary and tertiary stereocenters. This process demonstrates the catalytic capabilities of iodobenzene derivatives in facilitating complex chemical transformations (Rodríguez & Moran, 2011).
Electron Transfer and Molecular Interactions
Topological Effects on Electron Transfer
The study of diferrocenylbenzenes and their substituted derivatives provides insight into the role of topological configurations and substituent effects, such as those from fluorine atoms, in modulating intramolecular electron transfer processes. These findings have implications for understanding the electronic properties of fluoro-substituted aromatic compounds (Patoux et al., 1997).
Properties
IUPAC Name |
1-cyclopropyl-3-fluoro-5-iodobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FI/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNPNIXRCAXKPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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